3-Methyl-3-butenamide

Description

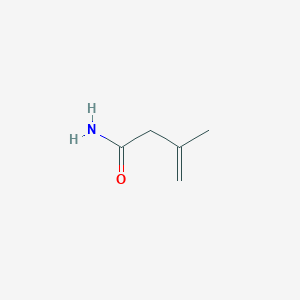

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h1,3H2,2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGPWDVZYOJHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18938-03-9 | |

| Record name | 3-Methyl-3-butenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018938039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-BUTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0OB67N1GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 3 Butenamide

Reactivity of the Amide Functional Group

The amide group in 3-Methyl-3-butenamide is characterized by a carbonyl carbon bonded to a nitrogen atom. While less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides, it undergoes several important reactions, primarily through a nucleophilic acyl substitution pathway. uomustansiriyah.edu.iq

Nucleophilic Acyl Substitution Reactions of Amides

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The general mechanism involves a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.org In the case of amides, the leaving group would be an amide ion (⁻NH₂) or an amine, which are strong bases, making amides relatively stable and less reactive compared to derivatives with better leaving groups. masterorganicchemistry.com

The reactivity of the acyl carbon is influenced by the nitrogen atom's lone pair, which can be delocalized into the carbonyl group, reducing its electrophilicity. This resonance stabilization contributes to the relative stability of the amide bond.

Hydrolysis Mechanisms (Acidic and Basic Conditions)

Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically requiring heat. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. This is followed by proton transfer and elimination of an ammonium (B1175870) ion, yielding the corresponding carboxylic acid. youtube.com For this compound, this reaction produces 3-methyl-3-butenoic acid and an ammonium ion (NH₄⁺). youtube.com At a very low pH, there is also the potential for hydrolysis to yield 3-hydroxy-3-methylbutyramide. orgsyn.orgorgsyn.org

Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then expels the amide ion (⁻NH₂) as a leaving group. The departing amide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia (B1221849) (NH₃). youtube.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com

| Condition | Reagents | Products | Mechanism Summary |

| Acidic | H₃O⁺, Heat | 3-Methyl-3-butenoic acid, Ammonium ion (NH₄⁺) | Protonation of carbonyl, nucleophilic attack by H₂O, elimination of NH₃ (which is protonated to NH₄⁺). |

| Basic | NaOH, Heat, then H₃O⁺ workup | 3-Methyl-3-butenoic acid, Ammonia (NH₃) | Nucleophilic attack by OH⁻, elimination of ⁻NH₂ (which deprotonates the acid), followed by acidic workup. |

Reduction Reactions to Amines (e.g., LiAlH₄)

Amides are resistant to reduction and require powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike the reduction of ketones or esters, the reduction of amides replaces the carbonyl oxygen with two hydrogen atoms, converting the amide into an amine. masterorganicchemistry.com

The reaction of this compound with LiAlH₄ proceeds through a mechanism distinct from typical nucleophilic acyl substitution. The process begins with the addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate collapses, but instead of eliminating the nitrogen group, the oxygen (as an aluminate complex) is eliminated to form an iminium ion intermediate. A second hydride ion then attacks the iminium ion, completing the reduction to yield the primary amine, 3-methyl-3-buten-1-amine. masterorganicchemistry.com

| Reagent | Initial Product | Final Product |

| 1. LiAlH₄, 2. H₂O | Iminium Ion Intermediate | 3-Methyl-3-buten-1-amine |

Conversion to Nitriles (e.g., with SOCl₂)

Primary amides, such as this compound, can be dehydrated to form nitriles using strong dehydrating agents like thionyl chloride (SOCl₂). libretexts.org This reaction effectively removes the oxygen atom and two hydrogen atoms from the primary amide group.

The mechanism involves the nucleophilic amide oxygen attacking the sulfur atom of thionyl chloride. libretexts.org Subsequent deprotonation and elimination steps result in the formation of the carbon-nitrogen triple bond of the nitrile. libretexts.org This process converts this compound into 3-methyl-3-butenenitrile.

Reactivity of the Alkene (Butenyl) Moiety

The presence of a carbon-carbon double bond in the butenyl portion of the molecule allows this compound to undergo reactions characteristic of alkenes, most notably electrophilic additions.

Electrophilic Addition Reactions

In an electrophilic addition reaction, the pi (π) bond of the alkene acts as a nucleophile, attacking an electrophile. savemyexams.com This breaks the pi bond and forms a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product. numberanalytics.com

When this compound reacts with an unsymmetrical reagent like a hydrogen halide (H-X), the regioselectivity of the reaction is governed by Markovnikov's rule. savemyexams.com The rule states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms.

In the case of this compound, the double bond is between C3 (which has a methyl group and is bonded to C2 and C4) and C4 (which is a CH₂ group). Following Markovnikov's rule, the electrophile (H⁺) will add to C4. This leads to the formation of the more stable carbocation intermediate, a tertiary carbocation at C3. libretexts.org The subsequent attack of the halide nucleophile (e.g., Br⁻) on this tertiary carbocation yields the major product, 3-halo-3-methylbutanamide.

| Reagent | Intermediate | Major Product |

| H-Br | Tertiary Carbocation at C3 | 3-Bromo-3-methylbutanamide |

| H₂O, H⁺ (catalyst) | Tertiary Carbocation at C3 | 3-Hydroxy-3-methylbutanamide |

Hydrogenation (Addition of H₂)

Hydrogenation is a reduction reaction where two hydrogen atoms are added across the double bond, converting the alkene into a saturated alkane. libretexts.orgwikipedia.org This process is typically carried out in the presence of a metal catalyst. wikipedia.org The reaction is thermodynamically favorable as it results in a more stable, lower-energy saturated compound. libretexts.org For this compound, hydrogenation saturates the butene chain to yield 3-Methylbutanamide.

The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond in a syn-addition, although for an achiral product like 3-Methylbutanamide, stereochemistry is not a primary consideration. libretexts.org

| Reactant | Reagents/Catalyst | Product | Reaction Type |

| This compound | H₂, Platinum (Pt), Palladium (Pd), or Nickel (Ni) | 3-Methylbutanamide | Catalytic Hydrogenation |

Halogenation (Addition of X₂)

Halogenation involves the addition of a halogen molecule, such as chlorine (Cl₂) or bromine (Br₂), across the double bond to form a vicinal dihalide. masterorganicchemistry.combrainly.com The reaction proceeds through a mechanism involving a cyclic halonium ion intermediate. This intermediate is formed when the alkene's π bond attacks the halogen molecule. masterorganicchemistry.com

The subsequent step involves the attack of a halide ion on one of the carbons of the cyclic intermediate from the side opposite the initial bond, a process known as backside attack. This results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. masterorganicchemistry.combrainly.com In the case of this compound, this leads to the formation of 3,4-dihalo-3-methylbutanamide.

| Reactant | Reagents | Intermediate | Product | Stereochemistry |

| This compound | Br₂ in CCl₄ (or CH₂Cl₂) | Cyclic bromonium ion | 3,4-Dibromo-3-methylbutanamide | Anti-addition |

| This compound | Cl₂ in CCl₄ (or CH₂Cl₂) | Cyclic chloronium ion | 3,4-Dichloro-3-methylbutanamide | Anti-addition |

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HX, such as HCl or HBr) to an unsymmetrical alkene like this compound is a regioselective reaction. pressbooks.pub The outcome is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. leah4sci.commasterorganicchemistry.com

The mechanism begins with the protonation of the double bond by the hydrogen halide. For this compound, the hydrogen adds to C4 (the CH₂ carbon), leading to the formation of a more stable tertiary carbocation at C3. pressbooks.pubmasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final product, 3-halo-3-methylbutanamide.

Under certain conditions, such as the presence of peroxides with HBr, the reaction can proceed via a radical mechanism, leading to anti-Markovnikov addition. In this case, the bromine atom would add to the less substituted carbon (C4). libretexts.org

| Reaction Type | Reagents | Regioselectivity | Intermediate | Product |

| Markovnikov Addition | HCl, HBr, or HI | The halogen adds to the more substituted carbon (C3). leah4sci.commasterorganicchemistry.com | Tertiary Carbocation | 3-Halo-3-methylbutanamide |

| Anti-Markovnikov Addition | HBr, Peroxides (ROOR) | The bromine adds to the less substituted carbon (C4). libretexts.org | Radical | 4-Bromo-3-methylbutanamide |

Hydration (Addition of H₂O)

Acid-catalyzed hydration involves the addition of a water molecule across the double bond to form an alcohol. This reaction also follows Markovnikov's rule. libretexts.org The alkene is treated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The mechanism is analogous to hydrohalogenation. The double bond is first protonated to form the most stable carbocation (the tertiary carbocation at C3). A water molecule then attacks this carbocation, followed by a deprotonation step (loss of H⁺) to yield the alcohol. libretexts.org For this compound, the product is a tertiary alcohol, 3-hydroxy-3-methylbutanamide. Reaction temperatures are kept low to favor the formation of the alcohol over the reverse elimination reaction. libretexts.org

| Reactant | Reagents/Catalyst | Regioselectivity | Product |

| This compound | H₂O, H₂SO₄ (catalyst) | Markovnikov (OH adds to C3) | 3-Hydroxy-3-methylbutanamide |

Oxidation Reactions of Alkenes

The double bond of this compound can be cleaved or modified through various oxidation reactions.

Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond and replaces it with carbonyl groups. wikipedia.org The alkene is first treated with ozone (O₃) at low temperatures to form an unstable intermediate called a molozonide, which rearranges to form an ozonide. brainly.in

The ozonide is then treated in a second step, known as the work-up. A reductive work-up (e.g., using zinc and water or dimethyl sulfide) cleaves the ozonide to produce aldehydes and/or ketones. For this compound, the double bond is between C3 (a trisubstituted carbon) and C4 (a CH₂ group). Cleavage at this position yields a ketone from the C3 portion and an aldehyde from the C4 portion.

| Reactant | Reagents | Products |

| This compound | 1. O₃, CH₂Cl₂, -78 °C2. Zn, H₂O or (CH₃)₂S (reductive work-up) | 3-Oxobutanamide and Formaldehyde |

Dihydroxylation (e.g., OsO₄, KMnO₄)

Dihydroxylation is the addition of two hydroxyl (-OH) groups to the double bond, forming a vicinal diol (or glycol). Reagents like osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (B83412) (KMnO₄) achieve syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org

The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester intermediate. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed (often with a reducing agent like NaHSO₃) or re-oxidized in a catalytic cycle (using a co-oxidant like NMO) to release the syn-diol. masterorganicchemistry.comsigmaaldrich.com Cold, alkaline KMnO₄ reacts via a similar cyclic manganate (B1198562) ester intermediate to give the same syn-diol product. youtube.comchemistrysteps.com However, KMnO₄ is a stronger oxidizing agent and can sometimes lead to over-oxidation and cleavage of the diol if conditions are not carefully controlled. chemistrysteps.com The product of syn-dihydroxylation of this compound is 3-methylbutane-3,4-diol.

| Reagent System | Key Intermediate | Product | Stereochemistry |

| 1. OsO₄ (catalytic)2. NMO (co-oxidant) | Cyclic Osmate Ester | 3,4-Dihydroxy-3-methylbutanamide | Syn-addition |

| 1. Cold, dilute, alkaline KMnO₄2. H₂O | Cyclic Manganate Ester | 3,4-Dihydroxy-3-methylbutanamide | Syn-addition |

Oxidative Cleavage

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents, most notably ozone (O₃). This reaction, known as ozonolysis, results in the scission of the double bond, yielding two separate carbonyl-containing fragments. masterorganicchemistry.commasterorganicchemistry.com

The generally accepted mechanism for ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (isozonide). Subsequent work-up of the ozonide determines the final products. masterorganicchemistry.comthieme-connect.com

In the case of this compound, ozonolysis would cleave the double bond to produce acetone (B3395972) from the isopropenyl side and a two-carbon fragment containing the amide group. The nature of this second fragment depends on the work-up conditions.

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, yields an aldehyde. For this compound, this would result in the formation of 2-oxoacetamide.

Oxidative Work-up: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde formed is further oxidized to a carboxylic acid. masterorganicchemistry.com Thus, an oxidative work-up of the ozonolysis of this compound would yield 2-oxoacetic acid (glyoxylic acid) and acetone.

While specific studies on the ozonolysis of this compound are not extensively documented in the reviewed literature, the principles of alkene ozonolysis are well-established and can be applied to predict the reaction products. union.eduunl.edu The presence of the amide functionality is not expected to interfere with the ozonolysis of the alkene, although the reaction conditions would need to be controlled to avoid potential side reactions involving the amide group under harsh oxidative conditions. acs.org

| Reagents | Work-up Type | Predicted Products |

|---|---|---|

| 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Reductive | Acetone and 2-Oxoacetamide |

| 1. O₃ 2. H₂O₂ | Oxidative | Acetone and 2-Oxoacetic acid |

Cyclopropanation Reactions

The alkene moiety of this compound can undergo cyclopropanation to form a cyclopropyl (B3062369) ring. A prominent method for this transformation is the Simmons-Smith reaction, which typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). wikipedia.orgmdpi.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org

The Simmons-Smith reagent is considered a carbenoid, a species that exhibits carbene-like reactivity. The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to the double bond from the same face. wikipedia.orgmasterorganicchemistry.com For this compound, this reaction would yield 1-carbamoyl-1-methylcyclopropane.

The presence of heteroatoms with lone pairs, such as the oxygen and nitrogen in the amide group of this compound, can influence the stereochemical outcome of the Simmons-Smith reaction. These groups can act as Lewis bases, coordinating to the zinc atom of the carbenoid and directing the cyclopropanation to the syn face of the double bond relative to the amide group. While specific studies on this compound are limited, this directing effect has been observed in the cyclopropanation of other unsaturated amides and alcohols. mdpi.com

Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.orgmdpi.com Other methods for cyclopropanation include the use of diazo compounds in the presence of transition metal catalysts or the reaction with dihalocarbenes generated from haloforms and a strong base. masterorganicchemistry.comwikipedia.org The choice of method can be influenced by the desired substitution on the cyclopropane ring and the functional group tolerance of the reaction.

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Stereospecific, potential for amide directing effect. wikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity compared to the classical Simmons-Smith reaction. wikipedia.org |

| Catalytic Cyclopropanation | Diazo compounds (e.g., N₂CH₂CO₂Et), Transition metal catalyst (e.g., Rh, Cu) | Access to functionalized cyclopropanes. wikipedia.org |

| Dihalocyclopropanation | CHX₃ (X = Cl, Br), Strong base (e.g., KOt-Bu) | Formation of dihalocyclopropanes. masterorganicchemistry.com |

Polymerization Mechanisms (Addition Polymerization)

This compound, containing a vinyl group, can undergo addition polymerization to form a long-chain polymer. This process, also known as chain-growth polymerization, involves the sequential addition of monomer units to a growing polymer chain. ethernet.edu.et The polymerization of this compound can proceed through different mechanisms, primarily free-radical and anionic polymerization.

Free-Radical Polymerization: This mechanism is initiated by a free radical species, often generated from the thermal or photochemical decomposition of an initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). libretexts.org The initiator radical adds to the double bond of a this compound monomer, creating a new radical species. This new radical then propagates the chain by adding to another monomer molecule. This process repeats, leading to the formation of a high molecular weight polymer. Termination of the growing polymer chains can occur through combination or disproportionation of two radical chains. Studies on structurally similar N-substituted acrylamides have shown that they readily undergo free-radical polymerization. tandfonline.comuobaghdad.edu.iqresearchgate.net

Anionic Polymerization: Anionic polymerization is initiated by a nucleophile, such as an organolithium compound or an alkali metal amide (e.g., sodium amide). doubtnut.com The initiator adds to the double bond of the monomer, generating a carbanionic active center. This carbanion then attacks another monomer in the propagation step. Anionic polymerization is particularly effective for monomers with electron-withdrawing groups that can stabilize the negative charge, a role the amide group can play. doubtnut.com This method often leads to polymers with a narrow molecular weight distribution, a characteristic of "living" polymerizations where termination reactions are absent in the ideal case. ethernet.edu.et The polymerization of related unsaturated amides has been shown to proceed via an anionic mechanism. google.com

The properties of the resulting polymer, poly(this compound), would be influenced by factors such as the polymerization method, the initiator used, and the reaction conditions (temperature, solvent).

Interplay of Amide and Alkene Reactivity

The presence of both an amide and an alkene functional group in this compound allows for a rich and complex reactivity profile, where the two groups can influence each other's behavior and participate in a variety of transformations.

Intramolecular Cyclization Processes

The dual functionality of this compound makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. These reactions often involve the nucleophilic character of the amide nitrogen or oxygen and the electrophilic nature of the alkene, which can be enhanced by the presence of a catalyst or an activating group.

For instance, under acidic conditions or in the presence of a Lewis acid, the amide oxygen can be protonated or coordinated, making the molecule more susceptible to intramolecular attack. rsc.orgresearchgate.net The alkene can then act as a nucleophile, attacking an activated intermediate. Alternatively, the amide nitrogen can act as a nucleophile, attacking the double bond, particularly if the alkene is activated by an electron-withdrawing group or a metal catalyst.

Palladium-catalyzed intramolecular cyclizations of unsaturated amides have been shown to be effective for the synthesis of various nitrogen-containing heterocycles. thieme-connect.com Similarly, iodoarene-catalyzed cyclizations provide a metal-free alternative for these transformations. organic-chemistry.org Electrochemical methods have also been employed to induce radical tandem cyclizations of unsaturated amides. mdpi.com

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another in a multifunctional molecule. In this compound, the relative reactivity of the amide and alkene groups can be exploited to achieve selective transformations.

The choice of reagents and reaction conditions is crucial for controlling chemoselectivity. For example, reactions that are specific to alkenes, such as certain types of catalytic hydrogenation or epoxidation under mild conditions, might leave the amide group intact. Conversely, reactions that target the amide group, such as hydrolysis under specific pH conditions or reduction with certain reagents, could potentially be performed without affecting the double bond.

The study of β-keto amides, which also contain two reactive carbonyl groups, provides insights into how chemoselectivity can be influenced by factors like steric hindrance and reaction temperature. researchgate.net In the context of this compound, a bulky reagent might preferentially react with the less sterically hindered alkene, while a reagent with a high affinity for the amide functionality might react there.

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

Unsaturated amides like this compound can potentially undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a sigma bond across a pi system. numberanalytics.comnumberanalytics.com These reactions are governed by the principles of orbital symmetry.

A relevant example is the aza-Claisen rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement that can occur in N-allyl enamines or related systems, leading to the formation of γ,δ-unsaturated amides. numberanalytics.com While this compound itself is not an N-allyl system, derivatives of it could be designed to undergo such rearrangements.

Another type of sigmatropic rearrangement that could be relevant is the numberanalytics.comnumberanalytics.com-Wittig rearrangement, which involves the rearrangement of an allylic ether to a homoallylic alcohol. libretexts.org By analogy, a related rearrangement could potentially occur in a derivative of this compound where the amide nitrogen is part of an allylic system. Furthermore, γ-silylated α,β-unsaturated amides have been shown to be accessible through a rsc.orgmdpi.com-sigmatropic O → C silicon migration. cdnsciencepub.com

| Compound Name |

|---|

| This compound |

| Acetone |

| 2-Oxoacetamide |

| 2-Oxoacetic acid (Glyoxylic acid) |

| 1-Carbamoyl-1-methylcyclopropane |

| Diiodomethane |

| Diethylzinc |

| Benzoyl peroxide |

| Azobisisobutyronitrile (AIBN) |

| Sodium amide |

| Poly(this compound) |

Mechanistic Investigations and Reaction Pathways of this compound

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical behavior of this compound. Mechanistic studies provide critical insights into the transformation pathways, the involvement of transient species, and the factors governing reaction rates and selectivity. These investigations typically employ a combination of real-time reaction monitoring, computational modeling, and kinetic analysis to build a comprehensive picture of the reaction landscape.

Monitoring Reaction Progress and Intermediates

Tracking the consumption of reactants and the formation of products and intermediates in real-time is crucial for understanding the pathway of a chemical reaction. A variety of modern analytical techniques are employed for this purpose, each offering unique advantages in sensitivity, selectivity, and the ability to provide structural information.

Common methods for monitoring reactions involving unsaturated amides include spectroscopic and chromatographic techniques. For instance, in reactions involving related unsaturated amide systems, techniques such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. bruker.com NMR spectroscopy, in particular, provides detailed structural and quantitative information, enabling the identification of intermediates and the determination of reaction yields and kinetic parameters. bruker.com Specialized NMR setups allow for the online monitoring of chemical processes in real-time under actual process conditions. bruker.com

Chromatographic methods are also extensively used. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor the progress of a reaction by observing the disappearance of starting material spots and the appearance of product spots. google.com For more detailed quantitative analysis and separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is frequently utilized. mdpi.comnih.gov In enantioselective reactions, chiral HPLC is essential for determining the enantiomeric ratio of the products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for identifying volatile intermediates and products. In studies on the degradation of complex molecules, GC-MS analysis of samples taken at different time intervals allows for the identification of transient species. For example, in a Fenton oxidation study, 3-butenamide (B15750), a compound structurally similar to this compound, was identified as a transient intermediate. rsc.org The progress of such degradation reactions can also be followed using UV-Vis spectroscopy, which tracks changes in the electronic structure of the molecules as the reaction proceeds. rsc.org

| Analytical Technique | Application in Reaction Monitoring | Key Advantages | References |

| NMR Spectroscopy | Real-time monitoring, structural elucidation of intermediates, quantitative analysis of reaction mixtures. | Provides detailed structural and quantitative data non-destructively. | bruker.commdpi.comcdnsciencepub.com |

| IR Spectroscopy | In-situ monitoring of functional group transformations (e.g., C=C and C=O bonds). | Allows for real-time tracking under reaction conditions. | cdnsciencepub.com |

| HPLC | Quantitative analysis of product formation, separation of isomers, determination of enantiomeric excess. | High resolution and sensitivity for complex mixtures. | mdpi.comnih.gov |

| GC-MS | Identification of volatile intermediates and final products. | Combines separation power of GC with structural information from MS. | rsc.org |

| UV-Vis Spectroscopy | Tracking changes in chromophores and conjugated systems during a reaction. | Simple, non-invasive method for monitoring certain reaction types. | rsc.org |

| TLC | Rapid, qualitative assessment of reaction completion. | Simple, fast, and cost-effective. | google.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the reactivity of molecules.

For vinylogous compounds like this compound, computational studies can illuminate their reactivity profiles. A pertinent example is a computational study on 3-butenamide, a close structural analog. This study investigated its reactivity in comparison to acrylamide (B121943), a well-known reactive molecule. researchgate.net The research focused on the propensity of these molecules to undergo Michael nucleophilic addition, a common reaction pathway for α,β-unsaturated carbonyl compounds. The computational results indicated that 3-butenamide has a reduced ability to form stable intermediates through Michael addition compared to acrylamide. researchgate.net This suggests that the positioning of the double bond, further from the electron-withdrawing amide group (a γ,δ-unsaturated system), decreases its electrophilicity and thus its susceptibility to this type of nucleophilic attack.

Such computational findings are critical for predicting the chemical behavior of this compound. By analogy, the methyl group at the 3-position might further influence the electronic structure and steric environment of the double bond, affecting its reaction pathways. These theoretical models can guide the design of new reactions and help explain experimentally observed product distributions.

| Subject of Study | Computational Method | Key Finding | Implication for Reactivity | Reference |

| 3-Butenamide vs. Acrylamide | Not specified, likely quantum chemistry methods. | 3-Butenamide shows a reduced ability to form stable intermediates via Michael nucleophilic addition compared to acrylamide. | The γ,δ-unsaturation in 3-butenamide reduces its electrophilic character at the double bond, making it less reactive towards nucleophiles than the conjugated acrylamide. | researchgate.net |

Kinetic Studies of Reactivity

Kinetic studies quantify the rates of chemical reactions, providing fundamental data on how factors like concentration, temperature, and catalysts influence the speed at which this compound is transformed. This information is essential for optimizing reaction conditions and understanding mechanistic details.

The reactivity of unsaturated amides is highly dependent on their specific structure and the reaction conditions. For example, in catalytic asymmetric reactions, the electronic nature of the alkene substrate can have a profound impact on reaction rates. Studies on related systems have shown that electron-deficient alkenes are significantly less reactive, leading to lower yields even after prolonged reaction times. nih.gov This highlights the importance of the electronic environment of the double bond in determining its reactivity.

Temperature is another critical parameter that can control not only the reaction rate but also the selectivity. In a diastereoselective cycloaddition reaction involving a substituted butenamide, lowering the reaction temperature from ambient to -20 °C resulted in a dramatic increase in diastereoselectivity and a significant reduction in the formation of an undesired diene byproduct. mdpi.com This demonstrates that specific reaction pathways can be favored by carefully controlling the thermal energy of the system, allowing for the kinetic separation of competing reactions.

While specific kinetic data for this compound is not widely published, studies on analogous compounds provide insight. For instance, kinetic studies on the atmospheric reactions of similar volatile organic compounds, like 3,3-dimethylbutanal, have determined rate coefficients for their reactions with atmospheric radicals using techniques like Fourier Transform Infrared Spectroscopy (FTIR). copernicus.org Such studies provide absolute measures of reactivity and are crucial for understanding the environmental fate and lifetime of these compounds. The principles and methods from these kinetic investigations are directly applicable to assessing the reactivity of this compound under various conditions.

Computational and Theoretical Studies of 3 Methyl 3 Butenamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For butenamide derivatives, these studies have been instrumental in elucidating their behavior, particularly in fields like corrosion inhibition.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of butenamide derivatives. sciencepub.netresearchgate.net A common approach involves geometry optimization of the molecules using hybrid functionals like Becke's three-parameter hybrid functional combined with the Lee, Yang, and Parr correlation functional (B3LYP). sciencepub.netresearchgate.net This method, often paired with basis sets such as 6-31G(d,p), is known to provide reliable estimates of molecular properties. sciencepub.netresearchgate.net

DFT calculations have been successfully employed to study butenamide derivatives for applications such as corrosion inhibition. sciencepub.netresearchgate.net For instance, studies on N-substituted butanamide derivatives have utilized DFT to calculate molecular descriptors that correlate with their observed inhibition efficiencies for mild steel in acidic media. sciencepub.netresearchgate.net The choice of the B3LYP functional and the 6-31G(d,p) basis set has been shown to be effective in these investigations. researchgate.net

Molecular Descriptors (Frontier Orbital Energies, Dipole Moment, Chemical Potential, Hardness, Global Nucleophilicity)

A key outcome of DFT calculations is the determination of various molecular descriptors that help in rationalizing and predicting the chemical behavior of molecules. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. E_HOMO is associated with the electron-donating ability of a molecule, while E_LUMO relates to its electron-accepting tendency. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's reactivity and stability. sciencepub.netresearchgate.net

Global Reactivity Descriptors: Other important descriptors derived from DFT calculations include:

Chemical Potential (μ): Defined as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the escaping tendency of electrons from a stable system. sciencepub.net

Chemical Hardness (η): Calculated as η ≈ (E_LUMO - E_HOMO) / 2, it quantifies the resistance of a molecule to change its electron distribution. sciencepub.net

Global Nucleophilicity (ω): This descriptor, derived from chemical potential and hardness, provides a measure of the molecule's ability to act as a nucleophile. sciencepub.net

These descriptors have been calculated for various butenamide derivatives to understand their corrosion inhibition properties. sciencepub.netresearchgate.net

Below is a table showcasing representative calculated molecular descriptors for a set of butenamide derivatives from a study on corrosion inhibition.

| Descriptor | M1 | M2 | M3 |

| E_HOMO (eV) | -6.45 | -6.21 | -5.99 |

| E_LUMO (eV) | -1.79 | -1.72 | -1.65 |

| Energy Gap (ΔE) (eV) | 4.66 | 4.49 | 4.34 |

| Dipole Moment (Debye) | 4.61 | 3.99 | 4.21 |

| Chemical Potential (μ) | -4.12 | -3.97 | -3.82 |

| Chemical Hardness (η) | 2.33 | 2.25 | 2.17 |

| Global Nucleophilicity (ω) | 3.65 | 3.50 | 3.37 |

| Table based on data for butenamide derivatives M1, M2, and M3 from a DFT-QSAR study. sciencepub.net |

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are rich or poor in electrons. uni-muenchen.de The color-coded map helps in predicting sites for electrophilic and nucleophilic attacks. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green areas denote neutral potential. mdpi.com

For butenamide derivatives, MEP analysis can identify the most likely atoms to participate in interactions, such as the carbonyl oxygen and the amide nitrogen, which are expected to be electron-rich centers. sciencepub.net

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. mdpi.comsemanticscholar.orgchemrxiv.org This method is based on the relationship between the electron density and its gradient. chemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified. mdpi.com

Isosurfaces of the RDG are color-coded to distinguish between:

Attractive interactions (like hydrogen bonds), typically shown in blue. mdpi.comsemanticscholar.org

Van der Waals interactions , represented in green.

Repulsive interactions (steric clashes), indicated in red. mdpi.comsemanticscholar.org

This analysis has been applied to isomers of 3-hydroxy-2-butenamide to characterize intramolecular hydrogen bonds and other non-covalent interactions, providing deeper insight into their relative stabilities. mdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are crucial in medicinal chemistry and materials science for designing new compounds with desired properties by establishing a relationship between their chemical structure and biological or chemical activity.

Theoretical Approaches to SAR/QSAR for Butenamide Derivatives

Theoretical SAR and QSAR models for butenamide derivatives often utilize the molecular descriptors obtained from quantum chemical calculations. sciencepub.netresearchgate.net The goal is to develop a mathematical equation that relates these descriptors to an observed activity, such as corrosion inhibition efficiency or biological potency. sciencepub.netresearchgate.net

For example, in the context of corrosion inhibitors, a QSAR model was developed for butenamide derivatives using the calculated molecular descriptors. sciencepub.netresearchgate.net The resulting model could predict the experimental corrosion efficiencies with a good correlation. researchgate.net Such models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. plos.org

The development of these models typically involves:

Calculating a range of molecular descriptors for a series of butenamide derivatives. sciencepub.netplos.org

Measuring the activity of these compounds experimentally. nih.govnih.gov

Using statistical methods, such as multiple linear regression, to build a model that correlates the descriptors with the activity. plos.org

These theoretical approaches provide a rational basis for understanding the structure-activity relationships of butenamide derivatives, facilitating the design of new molecules with enhanced performance. nih.govnih.govacs.org

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules like 3-Methyl-3-butenamide. Methods rooted in Density Functional Theory (DFT) are frequently employed to calculate molecular descriptors that offer insights into a compound's electronic structure and, consequently, its reactive tendencies. sciencepub.net

Key parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental in this analysis. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons, indicating its nucleophilic character. Conversely, a lower ELUMO value points to a greater ability to accept electrons, highlighting its electrophilic character. sciencepub.net The distribution of electron density, often calculated using methods like Mulliken population analysis, can identify specific atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting the most probable sites for chemical attack. sciencepub.net

Further detailed predictions of local reactivity can be achieved using Fukui functions and Parr functions, which help to pinpoint the exact atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org These computational approaches are instrumental in understanding and predicting the outcomes of chemical reactions. For instance, in cycloaddition reactions, the analysis of reactivity indices derived from conceptual DFT can explain the polarity and regioselectivity of the process. mdpi.comresearchgate.net

While direct computational studies on this compound are not extensively published, research on the closely related compound 3-butenamide (B15750) has shown that it possesses a reduced ability to form stable intermediates via Michael nucleophilic addition when compared to its structural analog, acrylamide (B121943). This suggests that the electronic properties of the butenamide scaffold influence its reactivity in addition reactions.

Table 1: Computational Methods for Predicting Chemical Reactivity

| Method/Descriptor | Purpose | Insight Provided |

| Density Functional Theory (DFT) | Calculates the electronic structure of a molecule. | Provides foundational data for most reactivity predictions. sciencepub.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the molecule's ability to donate or accept electrons. | Predicts overall nucleophilic and electrophilic character. sciencepub.net |

| Mulliken Population Analysis | Calculates the partial charge distribution on each atom. | Identifies electron-rich and electron-poor centers for potential reactions. sciencepub.net |

| Fukui/Parr Functions | Quantifies the reactivity of specific atomic sites. | Predicts the most likely sites for nucleophilic and electrophilic attack with high precision. frontiersin.org |

Molecular Modeling and Simulation

Conformational Analysis

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of this compound. The molecule is not rigid; rotation around its single carbon-carbon bonds gives rise to various spatial arrangements known as conformations.

Computational chemistry methods, particularly quantum mechanical calculations like DFT, are used to investigate the conformational landscape of butenamide derivatives. These calculations, often using basis sets such as 6-31G(d,p), can determine the optimized molecular geometries and identify the most stable, low-energy conformations. For molecules similar to this compound, conformational analysis reveals that multiple low-energy states exist due to the rotation of bonds adjacent to the amide group and the substituted carbons.

The energy differences between these conformations are described by rotational energy barriers. For analogous structures, these barriers typically fall within the range of 2 to 15 kcal/mol. The specific barrier height depends on the bond being rotated and the steric interactions between adjacent substituents. The presence of the methyl group and the double bond in this compound introduces specific steric constraints that influence which conformations are most populated at a given temperature. Molecular dynamics simulations can further illuminate this by showing the time-dependent changes in conformation and the relative populations of different states in solution.

Table 2: Key Aspects of Conformational Analysis

| Concept | Description | Relevance to this compound |

| Rotational Isomers (Conformers) | Different spatial arrangements of a molecule arising from rotation around single bonds. | Determines the overall shape and steric accessibility of the molecule. |

| Energy Barriers | The energy required to rotate from one conformation to another. | Typical barriers for similar molecules are 2-15 kcal/mol, indicating conformational flexibility at room temperature. |

| Steric Interactions | Repulsive forces between non-bonded atoms that are close in space. | The methyl group influences the preferred rotational angles to minimize steric strain. |

| Computational Methods | Techniques like DFT (e.g., B3LYP/6-31G(d,p)) used to model conformations. | Allow for the prediction of stable structures and the energy landscape of the molecule. |

Intermolecular Interactions and Hydrogen Bonding

The chemical and physical properties of this compound are significantly influenced by its ability to form intermolecular interactions, with hydrogen bonding being the most critical. scispace.com The amide functional group (-CONH₂) is a classic participant in hydrogen bonding, acting as both a hydrogen bond donor and an acceptor. mdpi.com

Specifically, the amide group possesses:

One hydrogen bond donor site: The N-H group.

Two hydrogen bond acceptor sites: The carbonyl oxygen (C=O) and, to a lesser extent, the lone pair of electrons on the nitrogen atom.

Computational studies on amides demonstrate that the dominant hydrogen bonding interaction typically involves the carbonyl oxygen acting as a strong hydrogen bond acceptor and the N-H group acting as a donor. mdpi.com The interaction between the N-H of one molecule and the C=O of another is a primary mode of self-association.

Theoretical methods can be used to analyze and quantify these interactions. Atoms in Molecules (AIM) analysis, for example, can investigate the electronic densities at bond critical points to characterize the nature and strength of hydrogen bonds. mdpi.com Studies on related amide systems show that the formation of hydrogen-bonded complexes, such as with methanol, results in a characteristic red shift in the O-H or N-H stretching vibrational frequency in the infrared spectrum, which is a hallmark of hydrogen bond formation. mdpi.com The strength of these bonds can be influenced by substituents on the amide structure. For instance, substitutions on the carbonyl group can enhance the hydrogen bond donor strength of the amide, while substitutions on the amine group may weaken it. mdpi.com

Table 3: Hydrogen Bonding Capabilities of this compound

| Interaction Type | Role of Amide Group | Description |

| N-H···O=C | Donor (N-H) and Acceptor (O=C) | The primary hydrogen bond responsible for self-association and interaction with other polar molecules. mdpi.com |

| O-H···O=C | Acceptor (O=C) | Interaction with hydroxyl-containing molecules (e.g., water, alcohols). mdpi.com |

| N-H···O/N | Donor (N-H) | Interaction with other hydrogen bond acceptor atoms (e.g., oxygen in ethers, nitrogen in amines). acs.org |

3 Methyl 3 Butenamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 3-methyl-3-butenamide makes it an important precursor in the creation of intricate organic structures. Organic molecules are considered complex based on factors such as their size, the number and types of functional groups they contain, and their stereochemistry. The synthesis of such molecules is a significant area of research in organic chemistry.

The dual functionality of this compound allows for a variety of transformations. The amide group can undergo reactions like hydrolysis, reduction to an amine, or act as a nucleophile. The double bond can participate in addition reactions, oxidations, and polymerization. This reactivity is harnessed by chemists to construct the carbon skeletons and introduce the necessary functional groups for a wide range of complex target molecules.

For instance, the development of new synthetic methodologies often involves the use of building blocks like this compound to access novel chemical space. Its ability to be incorporated into larger structures through carbon-carbon and carbon-heteroatom bond-forming reactions is fundamental to its role as a synthetic intermediate.

Intermediate in the Preparation of Industrial Chemicals

Beyond its role in the synthesis of complex and biologically active molecules, this compound also has potential as an intermediate in the production of various industrial chemicals. Its ability to undergo polymerization and other chemical transformations makes it a candidate for the synthesis of polymers and other materials with specific properties.

For example, the anionic polymerization of a related compound, 3-butenamide (B15750), has been shown to produce poly(2-methyl-β-alanine) through an isomerization and proton transfer mechanism. researchgate.net This suggests that this compound could potentially be used as a monomer to create polymers with unique characteristics.

Furthermore, the conversion of this compound to other functionalized molecules can provide access to a range of industrial intermediates. For instance, the hydrolysis of the amide can yield 3-methyl-3-butenoic acid, and reduction can produce the corresponding amine, both of which can serve as starting materials for other chemical processes.

Precursors for Polycarboxylic Acid Cement Water Reducing Agents

Polycarboxylic acid (PCE) based superplasticizers are high-performance water-reducing agents essential in modern concrete technology. researchgate.netresearchgate.net They work by adsorbing onto the surface of cement particles, creating steric repulsion that disperses the particles and reduces the amount of water needed for a given workability. researchgate.net The typical structure of a PCE is a "comb-like" copolymer, featuring a main chain with carboxylic acid groups and long polyether side chains. researchgate.net

The synthesis of these polymers involves the copolymerization of various monomers. Key components include an unsaturated carboxylic acid, such as acrylic acid or methacrylic acid, and a macromonomer containing a long polyoxyethylene chain and a polymerizable group. researchgate.netgoogle.com

A crucial raw material for synthesizing these macromonomers is 3-methyl-3-buten-1-ol (B123568) (Isopentenol). google.com This alcohol is used to create polyoxyethylene ether monomers (like TPEG) which are then copolymerized. researchgate.netgoogle.com this compound is closely related to 3-methyl-3-buten-1-ol, as the amide can be synthesized from the alcohol. evitachem.com This relationship positions this compound and its derivatives as potential precursors in the synthetic pathway for PCEs, serving as a source for the essential isopentenyl group that forms the backbone of the polyether side chains. The quality of the functional large monomer derived from these precursors significantly impacts the performance of the final water-reducing agent. google.com

Table 1: Typical Monomers in PCE Synthesis

| Monomer Type | Example(s) | Function in Polymer | Reference |

|---|---|---|---|

| Carboxylic Acid Monomer | Acrylic Acid, Methacrylic Acid | Provides anionic charges for adsorption onto cement particles | researchgate.net, google.com |

| Polyether Macromonomer | Isopentenol polyoxyethylene ether (TPEG) | Creates steric hindrance for particle dispersion | researchgate.net |

| Chain Transfer Agent | Thiohydracrylic acid, Mercaptoethanol | Controls the molecular weight of the polymer | google.com, google.com |

Building Blocks for Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides that mimic the structure and mode of action of natural pyrethrins, which are extracted from chrysanthemum flowers. coresta.orgnih.gov They are valued for their high toxicity to insects and relatively low toxicity to mammals. coresta.orgnih.gov The chemical structure of most pyrethroids consists of an ester formed from a specific carboxylic acid (often a substituted cyclopropanecarboxylic acid) and an alcohol. coresta.orgmontana.edu

The synthesis of these complex molecules relies on key intermediates. 3-methyl-3-buten-1-ol, a chemical relative of this compound, is identified as an important intermediate for producing low-toxicity, high-efficiency pyrethroid insecticides. google.com The butenyl structure is a component used in building up the complex frameworks of these pesticides. Given that amides can be chemically converted to other functional groups, this compound serves as a potential building block for the synthesis of the acid or alcohol portions of the pyrethroid molecule. The development of photostable pyrethroids, such as permethrin (B1679614) and fenvalerate, was a significant advancement that allowed for their use in agriculture. coresta.orgmontana.edu

Table 2: Classification and Examples of Pyrethroids

| Pyrethroid Type | Defining Feature | Example(s) | Reference |

|---|---|---|---|

| Type I | Lack an α-cyano group | Permethrin, Allethrin, Tetramethrin | coresta.org |

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with specific isomers showing significantly higher potency. coresta.orgmontana.edu The synthesis strategies must, therefore, control the configuration at multiple chiral centers. montana.edu

Formation of Masked Dienolate Equivalents

In organic synthesis, a "masked" functional group is a temporary modification of a reactive group to prevent it from reacting while another part of the molecule is being altered. Dienolates are reactive intermediates derived from α,β-unsaturated carbonyl compounds, but their direct use can sometimes lead to poor selectivity. cdnsciencepub.com

γ-Silylated α,β-unsaturated amides can function as storable, masked dienolate equivalents. cdnsciencepub.comresearchgate.net Research has shown that N,N-dialkyl-3-methyl-2-butenamides (isomers of this compound, also known as senecioamides) can be converted into these useful intermediates. cdnsciencepub.com The process involves deprotonation to form a lithium dienolate, which is then treated with a triorganosilyl chloride (like Me₃SiCl). The initial reaction occurs at the oxygen atom, but this is followed by a rearrangement (a evitachem.comgoogle.com-sigmatropic shift) where the silyl (B83357) group migrates from the oxygen to the γ-carbon, affording the γ-silylated α,β-unsaturated amide. cdnsciencepub.comresearchgate.net

These γ-silylated compounds are stable and can be isolated. cdnsciencepub.com They act as functionalized allylsilanes and can be "unmasked" using fluoride (B91410) ions or a Lewis acid to regenerate the dienolate in a controlled manner for subsequent reactions, such as aldol (B89426) condensations with aldehydes. cdnsciencepub.com This methodology provides a route to achieving high diastereoselectivity in carbon-carbon bond formation, which is often difficult to achieve with the direct use of lithium dienolates. cdnsciencepub.comresearchgate.net The N,N-diethyl derivative of this compound has also been noted for its role as a masked dienolate equivalent. molaid.com

Table 3: Synthesis and Reaction of Masked Dienolate Equivalents

| Step | Description | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Enolate Formation | Deprotonation of an N,N-dialkyl-3-methyl-2-butenamide | Lithium diisopropylamide (LDA) | Lithium dienolate | cdnsciencepub.com |

| 2. Silylation & Rearrangement | Reaction with a silyl halide, followed by O → C silicon migration | Trimethylsilyl chloride (Me₃SiCl), Heat | γ-Silylated α,β-unsaturated amide | cdnsciencepub.com, researchgate.net |

Synthesis and Research of 3 Methyl 3 Butenamide Derivatives and Analogues

Design Principles for Derivatives

Structural modifications to the butenamide core are strategically employed to enhance chemical reactivity or introduce specificity for certain reactions or biological targets. For the related acrylamide (B121943) structures, a key strategy involves the introduction of substituents that alter the electronic properties of the molecule. nih.gov

A comprehensive understanding of structure-reactivity relationships is crucial for the design of targeted covalent inhibitors. nih.gov The reactivity of substituted acrylamides can often be understood by considering the electron-donating or withdrawing nature of the substituent groups. nih.gov For instance, in N-phenylacrylamides, substitutions at the α- and β-positions of the acrylamide moiety directly influence the rates of reaction with nucleophiles like glutathione (B108866) (GSH). nih.gov Studies have shown that the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance can explain differences in reactivity among various acrylamides. acs.org

Another modification strategy involves creating prodrugs, which are derivatives that can metabolize or react in aqueous media to release a parent active compound. google.com This approach can be used to improve the delivery or bioavailability of a pharmacologically active agent. google.com

Key strategies for modifying reactivity and specificity include:

Electronic Effects : Introducing electron-withdrawing groups can increase the electrophilicity of the β-carbon, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. nih.gov

Steric Hindrance : The size and position of substituents can sterically hinder the approach of reactants to the reactive sites, thereby influencing the reaction rate and selectivity. acs.org

Bioisosteric Replacement : Swapping functional groups with their bioisosteres can fine-tune the molecule's properties. For example, replacing a part of the molecule with a pyrrole (B145914) ring has been used to create analogues of known anti-inflammatory drugs. researchgate.net

Conformational Constraints : Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation, which can be crucial for selective interaction with a biological target.

Synthesis of Specific Derivative Classes

Building upon these design principles, chemists have developed synthetic methods to access various classes of 3-methyl-3-butenamide derivatives.

The synthesis of substituted butenamides and the closely related acrylamides has been achieved through several established and novel chemical reactions. These methods allow for the introduction of a wide variety of functional groups at different positions on the butenamide scaffold.

Common synthetic methodologies include:

Knovenagel Condensation : This reaction can be adapted to synthesize 2,3-disubstituted acrylamide derivatives by reacting aldehydes with acetamides that have an electron-withdrawing group at the α-position under basic conditions. ekb.eg

Mizoroki-Heck Coupling : This palladium-catalyzed reaction involves coupling aryl or vinyl halides with acrylic acid esters to form 3-substituted acrylate (B77674) esters. These esters can then be converted to the corresponding 3-substituted acrylamides. ekb.eg

Amide Coupling : Standard amide bond formation reactions are widely used. For example, N-[(Furan-2-yl)methyl]acrylamide was synthesized by reacting furfurylamine (B118560) with acryloyl chloride. asianpubs.org Similarly, other butenamides have been prepared from their corresponding carboxylic acids. psu.edu

Cycloaddition Reactions : A substituted donor–acceptor cyclobutenecarboxamide was synthesized via a chiral copper(I) complex-catalyzed [3 + 1]-cycloaddition reaction between an α-acyl diphenylsulfur ylide and a 3-siloxy-2-diazo-3-butenamide. nih.govmdpi.com

Hydroamidation : A nickel-catalyzed hydroamidation of N-benzyl 3-butenamides with dioxazolones has been developed to produce β-amino amides with high yield and enantioselectivity. rsc.org

Research findings have demonstrated the synthesis of various substituted butenamides and acrylamides, as highlighted in the table below.

| Derivative Class | Synthetic Method | Key Findings/Reactants | Reference |

|---|---|---|---|

| 2,3-Disubstituted Acrylamides | Knovenagel Condensation | Reaction of aldehydes with N-substituted 2-cyanoacetamide (B1669375) derivatives. | ekb.eg |

| 3-Substituted Acrylamides | Mizoroki-Heck Coupling | Palladium-catalyzed reaction of aryl halides with acrylic acid esters, followed by amidation. | ekb.eg |

| N-[(Furan-2-yl)methyl]acrylamide | Amide Coupling | Reaction of furfurylamine with acryloyl chloride. | asianpubs.org |

| cis-Vicinal-3,4-disubstituted Cyclobutenecarboxamide | [3 + 1]-Cycloaddition | Copper(I)-catalyzed reaction of α-acyl diphenylsulfur ylides with 3-siloxy-2-diazo-3-butenamides. | nih.govmdpi.com |

| β-Amino Amides | NiH-Catalyzed Hydroamidation | Reaction of N-benzyl 3-butenamides with dioxazolones. Product 5ba was obtained in 86% yield with 96% enantiomeric excess (ee). | rsc.org |

Modification at the nitrogen atom of the amide group is a common strategy to create analogues with diverse properties. These N-substituted derivatives are synthesized through various means, including direct substitution reactions and catalytic processes.

An organosamarium reagent has been used for the direct diallylation of formanilides, producing N-(1-allyl-3-butenyl)-N-aryl amines in good yields under mild conditions. researchgate.net Another approach involves the nickel-catalyzed hydroamidation of alkenyl amides, which can be applied to N-benzyl 3-butenamides to generate chiral β-amino amides and vicinal diamines. rsc.org This method tolerates a broad range of functional groups and provides products with high enantioselectivity. rsc.org Furthermore, systematic studies on N-phenylacrylamides have been conducted to understand how substitutions on the acrylamide moiety affect reactivity. nih.gov

| Derivative Class | Synthetic Method | Reactants/Catalyst | Reference |

|---|---|---|---|

| N-(1-allyl-3-butenyl)-N-aryl amines | Addition of Organosamarium Reagent | Formanilides and an organosamarium reagent. | researchgate.net |

| Enantioenriched β-Amino Amides | NiH-Catalyzed Hydroamidation | N-benzyl 3-butenamides and dioxazolones with a Nickel/Ligand catalyst. | rsc.org |

| N-Phenylacrylamides | Not specified in abstract | Studied for structure-reactivity relationships with varied substitutions. | nih.gov |

Silylated butenamides are valuable synthetic intermediates. A key method for their preparation involves the reaction of lithium dienolates derived from N,N-dialkylsenecioamides (N,N-dialkyl-3-methyl-2-butenamides) with triorganosilyl electrophiles. cdnsciencepub.com This reaction proceeds through an initial O-silylation to form a vinylketene O,N-acetal, which is generally unstable. cdnsciencepub.com This intermediate then undergoes a nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement where the silicon atom migrates from the oxygen to the γ-carbon, affording the more stable γ-silylated α,β-unsaturated amide. cdnsciencepub.com These γ-silylated compounds can act as storable dienolate equivalents and participate in fluoride- and Lewis acid-mediated aldol (B89426) reactions. cdnsciencepub.com For example, TiCl₄-mediated condensation with aldehydes occurs with high α-selectivity and syn-diastereoselectivity. cdnsciencepub.com

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N,3-Trimethyl-2-butenamide (1a) | 1. LDA 2. Me₃SiCl 3. Reflux in THF | Vinylketene O,N-acetal (2a) | Z-4-trimethylsilyl-N,N,3-trimethyl-2-butenamide (Z-4a) | 74% | cdnsciencepub.com |

| N,N-Diethyl-3-methyl-2-butenamide (1b) | 1. LDA 2. Me₃SiCl 3. Reflux in THF | Not Isolated | Z-N,N-Diethyl-3-methyl-4-trimethylsilyl-2-butenamide (Z-4e) | 39% | cdnsciencepub.com |

| N,N-Diisopropyl-3-methyl-2-butenamide (1c) | 1. LDA 2. Me₃SiCl 3. Heat to 40 °C | Not Isolated | Z-N,N-Diisopropyl-3-methyl-4-trimethylsilyl-2-butenamide (Z-4g) | 23% | cdnsciencepub.com |

The synthesis of β-lactam-N-sulfonyl chlorides can sometimes lead to the formation of butenamide-N-sulfonyl chloride derivatives as byproducts. Specifically, in the synthesis of 4,4-dimethyl-2-azetidinone-1-sulfonyl chloride via the cycloaddition of chlorosulfonyl isocyanate (CSI) with isobutylene (B52900), a competing reaction occurs. orgsyn.orgorgsyn.org This side reaction yields this compound-N-sulfonyl chloride, which accounts for approximately 30% of the product mixture. orgsyn.orgorgsyn.org Unlike the main β-lactam product, this butenamide derivative is readily hydrolyzed during the aqueous work-up procedure. orgsyn.orgorgsyn.org The conversion of β-lactam-N-sulfonyl chlorides to free β-lactams can also be achieved through reduction, which decomposes the N-sulfonyl chloride to the β-lactam and sulfur dioxide. orgsyn.orgorgsyn.org

Cyclic Amide Analogues (Lactams)

The synthesis of cyclic amide analogues of this compound, known as lactams, is a significant area of research due to the prevalence of the lactam motif in numerous biologically active compounds. iiserpune.ac.in Various synthetic strategies have been developed to construct these heterocyclic structures, often leveraging the reactivity of the unsaturated amide.

One common approach involves the intramolecular cyclization of functionalized acyclic precursors. For instance, the base-mediated cyclization of α,β-unsaturated γ-amino acid amides can lead to the formation of γ-lactams. iiserpune.ac.in This process may involve multiple migrations of the carbon-carbon double bond to achieve the final cyclic product. iiserpune.ac.in Researchers have demonstrated that the transformation of N-protected α,β-unsaturated γ-amino acid active esters into N-protected Z-α,β-unsaturated γ-lactams can occur spontaneously in the presence of a mild base. iiserpune.ac.in

Another strategy involves cascade reactions, such as the aldol/Michael cascade reaction between α,β-unsaturated ketones and ketoamides, catalyzed by DBU, to construct bicyclic lactams with high regio- and diastereoselectivity. rsc.org The hydrogen on the amide has been identified as a key factor in this transformation. rsc.org

Furthermore, iodine-mediated cyclization of 3-methyl substituted homoallylamines has been shown to produce 1,3,5-substituted pyrrolidin-2-ones (γ-lactams) in good to excellent yields. rsc.org This method often results in mixtures of diastereoisomers which can be separated. rsc.org Intramolecular vinylation of iodoenamides using a copper catalyst has also been employed to synthesize five- to seven-membered lactams. organic-chemistry.org

The ring size of the resulting lactam is a critical factor influencing its properties and is often a target of synthetic control. For example, γ-lactams (5-membered rings) and δ-lactams (6-membered rings) are common targets. iiserpune.ac.inpg.edu.pl The synthesis of β-lactams, four-membered rings, can be achieved through methods like the Staudinger [2+2] ketene-imine cycloaddition. jocpr.comnih.gov

Table 1: Selected Synthetic Methods for Lactam Analogues

| Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Base-mediated cyclization | α,β-Unsaturated γ-amino acid amides | γ-Lactam | Involves double bond migration | iiserpune.ac.in |

| Aldol/Michael cascade | α,β-Unsaturated ketones, ketoamides | Bicyclic lactam | High regio- and diastereoselectivity | rsc.org |

| Iodine-mediated cyclization | 3-Methyl substituted homoallylamines | γ-Lactam | Good to excellent yields | rsc.org |

| Intramolecular vinylation | Iodoenamides | 5- to 7-membered lactams | Copper-catalyzed | organic-chemistry.org |

| Staudinger [2+2] cycloaddition | Ketenes, imines | β-Lactam | Forms four-membered rings | jocpr.comnih.gov |

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound and its analogues is of great interest due to the importance of stereochemistry in biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be crucial for therapeutic applications.

Several strategies have been developed for the enantioselective synthesis of derivatives from unsaturated amides. One approach is the use of chiral catalysts. For example, a chiral copper(I) complex has been used to catalyze a [3+1]-cycloaddition reaction to produce cyclobutenecarboxamides with modest enantiocontrol. researchgate.netnsf.govresearchgate.net Similarly, chiral bisphosphine ligated copper(I) catalysis has been employed for the conjugate addition of alkyl Grignard reagents to α,β-unsaturated amides. acs.org

Organocatalysis has also emerged as a powerful tool. A squaramide-based bifunctional iminophosphorane catalyst has been developed for the metal-free, enantioselective intermolecular conjugate addition to unactivated α,β-unsaturated amides. acs.org This method provides high yields and enantiomeric excesses for a wide range of substrates. acs.org Another example is the use of squaramide organocatalysts in an inverse-electron-demand Diels-Alder reaction of β,γ-unsaturated pyrazole (B372694) amides to construct chiral 3,4'-pyran spirooxindole derivatives with excellent enantio- and diastereoselectivities. rsc.org

The development of methods for the enantioselective synthesis of β-amino acid derivatives has been achieved through copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This approach utilizes a ligand-controlled reversal of hydrocupration regioselectivity. nih.gov Furthermore, nickel-hydride catalyzed hydroalkylation of α,β-unsaturated amides has been shown to produce structurally diverse β-chiral amides. researchgate.net

The absolute configuration of chiral lactams can be determined using techniques such as X-ray diffraction analysis. mdpi.com For instance, the absolute configuration of enantiopure trans-1, a chiral δ-lactam, was assigned as (2R,3R) through this method. mdpi.com

Table 2: Examples of Enantioselective Synthesis of this compound Derivatives and Analogues

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| [3+1]-Cycloaddition | Chiral copper(I) complex | 3-Siloxy-2-diazo-3-butenamides | Cyclobutenecarboxamide | Modest enantiocontrol | researchgate.netnsf.govresearchgate.net |

| Conjugate Addition | Chiral bisphosphine ligated copper(I) | α,β-Unsaturated amides | β-Substituted amides | Enantioselective addition of Grignard reagents | acs.org |

| Conjugate Addition | Bifunctional iminophosphorane | α,β-Unsaturated amides | β-Thioalkyl amides | High yields and ee | acs.org |

| Diels-Alder Reaction | Squaramide organocatalyst | β,γ-Unsaturated pyrazole amides | 3,4'-Pyran spirooxindoles | Excellent enantio- and diastereoselectivities | rsc.org |

| Hydroamination | Copper catalyst | α,β-Unsaturated carbonyls | β-Amino acid derivatives | Ligand-controlled regioselectivity | nih.gov |

| Hydroalkylation | Nickel-hydride catalyst | α,β-Unsaturated amides | β-Chiral amides | Structurally diverse products | researchgate.net |

Advanced Characterization Techniques for Derivatives

The structural elucidation and confirmation of newly synthesized derivatives of this compound rely on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

NMR Spectroscopy (1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules.

¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, ¹H NMR is used to identify the protons of the methyl group, the methylene (B1212753) group, and the amide N-H protons. The coupling constants (J values) between adjacent protons are crucial for determining the stereochemistry, such as the E/Z configuration of double bonds.

¹³C NMR provides information about the carbon skeleton of a molecule. sci-hub.se In the derivatives of this compound, the carbonyl carbon of the amide typically appears in the downfield region (around 170-180 ppm), while the alkene carbons resonate between 120 and 140 ppm. The chemical shifts of the methyl carbons are found in the upfield region.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are invaluable for unambiguously assigning complex spectra and confirming the connectivity of the molecule.

Table 3: Representative NMR Data for Lactam Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| γ-Lactam | 2.22 (s, 3H, CH₃), 2.54-2.61 (dd, 1H), 3.04-3.13 (dd, 2H), 4.07-4.12 (dd, 1H), 7.05-7.46 (m, 13H, Ar-H), 10.05 (s, 1H, OH) | 20.20, 37.15, 47.67, 118.73-139.48 (aromatic C), 170.36 (C=O), 172.57 (C=O) | ejmanager.com |

| β-Lactam | 3.9 (s, O-CH₃), 4.4 (CH-Cl), 7.3-8.1 (m, Ar-H), 9.7 (HC-N) | 10.1 (C-CH₃), 35.5 (N-CH₃), 40.4 (C-Cl), 56 (O-CH₃), 122 (C=C Ar) | jocpr.com |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern can provide valuable information about the structure of the molecule. For instance, in the analysis of N,N-diethyl-3-methyl-2-butenamide, the molecular ion peak and other significant fragment peaks are observed. nih.gov